N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide
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Overview
Description
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a prop-2-enamide group, which is an amide derivative of propenoic acid. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide typically involves the reaction of 3-methyl-5-propan-2-yl-1,2-oxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-Methyl-5-propan-2-yl-1,2-oxazole+Acryloyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)benzamide: Similar structure but with a benzamide group instead of a prop-2-enamide group.
Uniqueness
N-(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide is unique due to its specific combination of an oxazole ring and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-7(4)12-14-10(9)6(2)3/h5-6H,1H2,2-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKUNSRITOTTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)C=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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